![molecular formula C21H27N5O B2501627 2-[4-(2-乙基-5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基]乙醇 CAS No. 902050-69-5](/img/structure/B2501627.png)

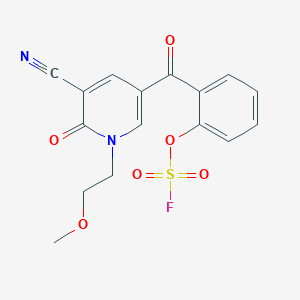

2-[4-(2-乙基-5-甲基-3-苯基吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, as seen in the synthesis of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives, which have shown significant activity and a better therapeutic index than some reference drugs .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves structural modifications to enhance their biological activity. For instance, the introduction of a longer side chain and substitution at the 3-position have been carried out to study their effects on anti-inflammatory properties . Similarly, the synthesis of piperazine derivatives, such as the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, involves a four-component cyclocondensation, which could be analogous to the synthesis of the compound . The synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, which suggests a possible pathway for synthesizing the target compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of a phenyl group and specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core are key determinants of the compound's pharmacological profile . The spectral characterization of similar piperazine derivatives, including IR, 1H, and 13C NMR, and mass spectral studies, provides insights into the structural features that could be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For example, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids and its selective removal under certain conditions indicates the potential for specific chemical transformations that could be applicable to the compound . The reactivity of the pyrazolo[1,5-a]pyrimidine core and the piperazine moiety would be important for understanding the compound's interactions and potential chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol are not detailed in the provided papers, the properties of similar compounds can provide a basis for prediction. The solubility, stability, and reactivity under various conditions are important for the compound's application in biological systems. The non-ulcerogenic activity of a related pyrazolo[1,5-a]pyrimidine derivative suggests that the compound may also exhibit favorable safety profiles .

科学研究应用

有机合成和化学反应

对类似化合物的研究表明,各种化学反应和合成方法突出了吡唑并嘧啶和哌嗪衍生物在有机合成中的多功能性。例如,氨基三唑与乙酰乙酸乙酯的缩合反应揭示了吡唑并嘧啶形成的见解,展示了它们作为复杂杂环化合物合成中中间体的潜力 (Sutherland, Tennant, & Vevers, 1973)。此外,新型非黄嘌呤腺苷 A1 受体拮抗剂的开发展示了吡唑并嘧啶衍生物在药物化学中的应用,强调了它们在调节肾功能中的作用 (Zanka 等人,1999)。

药理应用

吡唑并嘧啶衍生物因其潜在的药理应用而受到研究,包括抗炎、抗菌和抗癌活性。例如,对 7-三氟甲基吡唑并嘧啶的研究探索了它们的抗炎和抗菌潜力,表明这些化合物可以作为开发新治疗剂的先导 (Aggarwal 等人,2014)。另一项关于新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂的研究突出了这些化合物可以表现出的广泛生物活性,进一步强调了它们在药物发现和开发中的重要性 (Rahmouni 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

As a purine analogue, it may interfere with purine biochemical reactions . This could involve competitive inhibition, where the compound binds to the same active site as the purine substrate, preventing the substrate from binding and thus inhibiting the reaction.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been reported to exhibit a wide range of biological activities . These include antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity . Each of these activities suggests involvement in different biochemical pathways, from cholesterol synthesis (HMG-CoA reductase) to inflammation and pain perception (COX-2), and even neurotransmission (benzodiazepine receptors).

Result of Action

Given the wide range of biological activities associated with similar compounds, the effects could be diverse, depending on the specific target and pathway involved .

属性

IUPAC Name |

2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-22-16(2)15-19(26(21)23-18)25-11-9-24(10-12-25)13-14-27/h4-8,15,27H,3,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNHPRNVMIAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)

![3-methyl-N-(4-methylbenzyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2501559.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B2501562.png)